

Spectroscopic Profile of 3-Nitrotoluene: A Technical Guide

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Compound of Interest

Compound Name: 3-Nitrotoluene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **3-nitrotoluene** ($C_7H_7NO_2$), a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.^[1] Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and provides a visual representation of the general analytical workflow.

Quantitative Spectroscopic Data

The following tables summarize the essential spectroscopic data for **3-nitrotoluene**, facilitating easy reference and comparison.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Reference
1537	Asymmetric NO ₂ Stretch	
1358	Symmetric NO ₂ Stretch	

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Solvent	Spectrometer Frequency	Reference
8.09 - 7.92	m	-	H-2, H-4	CDCl ₃	89.56 MHz	[2]
7.51	t	~7.8	H-5	CDCl ₃	89.56 MHz	[2]
7.39	d	~7.7	H-6	CDCl ₃	89.56 MHz	[2]
2.46	s	-	-CH ₃	CDCl ₃	89.56 MHz	[2]
7.979	m	-	H-2	CCl ₄	300 MHz	[2]
7.964	m	-	H-4	CCl ₄	300 MHz	[2]
7.431	t	7.62	H-5	CCl ₄	300 MHz	[2]
7.367	d	8.24	H-6	CCl ₄	300 MHz	[2]
2.47	s	-	-CH ₃	CCl ₄	300 MHz	[2]

¹³C NMR

Chemical Shift (δ , ppm)	Assignment	Solvent	Reference
148.5	C-3 (C-NO ₂)	CDCl ₃	
139.5	C-1 (C-CH ₃)	CDCl ₃	
132.8	C-4	CDCl ₃	
129.5	C-5	CDCl ₃	
122.3	C-6	CDCl ₃	
120.0	C-2	CDCl ₃	
21.3	-CH ₃	CDCl ₃	

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
137	48.35	[M] ⁺ (Molecular Ion)
91	99.99	[M-NO ₂] ⁺
65	61.93	[C ₅ H ₅] ⁺
39	19.51	[C ₃ H ₃] ⁺

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

λ_{max} (nm)	Molar Absorptivity (ϵ , L·mol ⁻¹ ·cm ⁻¹)	Solvent	Reference
274	7244 (log ϵ = 3.86)	5% Alcohol	[3]
~240-250	Not specified	Gas Phase	[4]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized based on standard laboratory practices and available information.

Infrared (IR) Spectroscopy

- Sample Preparation: As **3-nitrotoluene** is a liquid at room temperature, the IR spectrum is typically recorded from a neat liquid film.^[1] A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.^{[5][6]}
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm^{-1}). A background spectrum of the clean KBr/NaCl plates is recorded first and automatically subtracted from the sample spectrum. The number of scans is typically set between 16 and 32 to ensure a good signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For ^1H NMR, approximately 5-10 mg of **3-nitrotoluene** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or CCl_4) in a clean, dry 5 mm NMR tube.^{[7][8]}
 - For ^{13}C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is used to compensate for the lower natural abundance of the ^{13}C isotope.^{[7][8]}
 - The solution is filtered through a small plug of glass wool or cotton to remove any particulate matter before being transferred to the NMR tube.^{[7][9]}
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 300 MHz, 400 MHz, or 500 MHz).^{[7][10]}
- Data Acquisition:
 - ^1H NMR: A standard single-pulse experiment is used. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).^[7]
 - ^{13}C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).^[7]

Mass Spectrometry (MS)

The data presented is based on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

- Sample Preparation: A dilute solution of **3-nitrotoluene** is prepared in a volatile solvent such as acetonitrile or dichloromethane.[\[11\]](#)
- Instrumentation: An Agilent 6890 gas chromatograph coupled with an Agilent 5973 electron-impact ionization (EI) quadrupole mass spectrometer or a similar system is used.[\[12\]](#)
- Gas Chromatography (GC) Method:
 - Column: A capillary column such as a Phenomenex Zebron ZB-5MS (or equivalent) is employed.[\[12\]](#)
 - Injection: A split injection is typically used.[\[13\]](#)
 - Carrier Gas: Helium or hydrogen is used as the carrier gas.[\[11\]](#)[\[13\]](#)
 - Oven Temperature Program: A temperature gradient is applied to ensure good separation of the analyte. For example, starting at 70°C, holding for 1 minute, then ramping up to 250°C.[\[11\]](#)
- Mass Spectrometry (MS) Method:
 - Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecule.[\[3\]](#)
 - Analysis: The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragment ions.

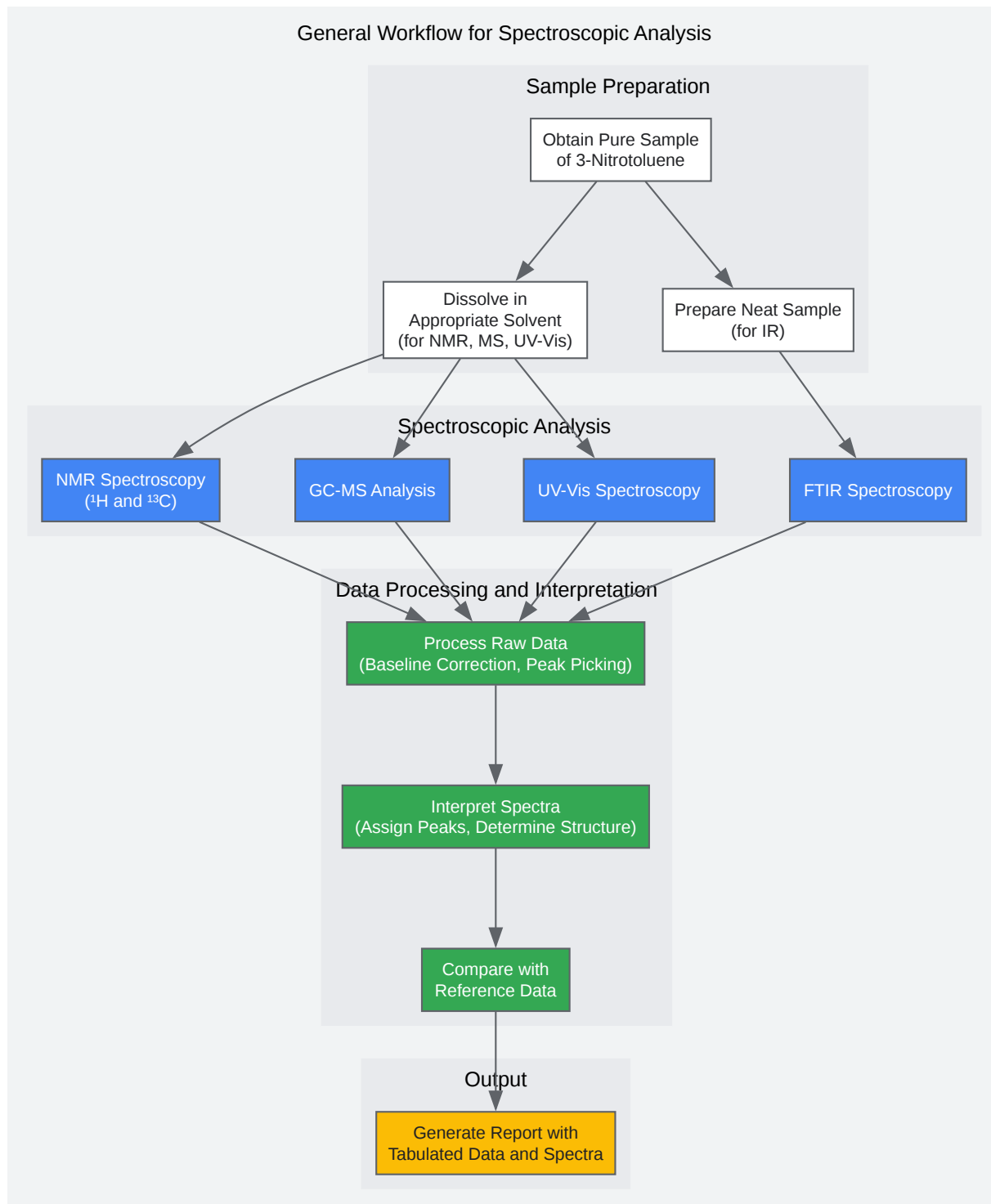
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A solution of **3-nitrotoluene** of a known concentration is prepared in a UV-transparent solvent, such as ethanol or a mixture of alcohol and water.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

- **Data Acquisition:** The absorbance of the sample is measured over a specific wavelength range (e.g., 200-400 nm). A baseline is first recorded with a cuvette containing only the solvent. The spectrum of the sample solution is then recorded, and the baseline is subtracted. The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **3-nitrotoluene**.



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Caption: General workflow for spectroscopic analysis.

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